molecular formula C28H27BrN2O2 B10932968 methyl 4-{[4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate

methyl 4-{[4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate

Cat. No.: B10932968
M. Wt: 503.4 g/mol
InChI Key: HVAGRBMFRQSQQV-UHFFFAOYSA-N
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Description

Methyl 4-{[4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound that features a benzoate ester linked to a pyrazole ring substituted with bromine and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with 3,4-dimethylphenyl groups.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.

    Esterification: The benzoate ester is formed by reacting 4-carboxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

    Coupling Reaction: Finally, the brominated pyrazole is coupled with the methyl benzoate derivative using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl rings, leading to the formation of carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents such as ethanol or water.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 4-{[4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate serves as a versatile intermediate for the preparation of more complex molecules. Its bromine atom allows for further functionalization through substitution reactions.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The pyrazole ring is a common pharmacophore in many drugs, and the ability to modify the substituents on this ring can lead to the development of compounds with improved biological activity.

Industry

In the material science industry, this compound can be used in the synthesis of polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which methyl 4-{[4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and ester group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate is unique due to the presence of the pyrazole ring with multiple substituents, which provides a higher degree of functionalization and potential for diverse chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Properties

Molecular Formula

C28H27BrN2O2

Molecular Weight

503.4 g/mol

IUPAC Name

methyl 4-[[4-bromo-3,5-bis(3,4-dimethylphenyl)pyrazol-1-yl]methyl]benzoate

InChI

InChI=1S/C28H27BrN2O2/c1-17-6-10-23(14-19(17)3)26-25(29)27(24-11-7-18(2)20(4)15-24)31(30-26)16-21-8-12-22(13-9-21)28(32)33-5/h6-15H,16H2,1-5H3

InChI Key

HVAGRBMFRQSQQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC=C(C=C3)C(=O)OC)C4=CC(=C(C=C4)C)C)Br)C

Origin of Product

United States

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